molecular formula C6H2BrF3O2 B2927161 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde CAS No. 2138064-47-6

3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde

Cat. No.: B2927161
CAS No.: 2138064-47-6
M. Wt: 242.979
InChI Key: HIMNYMHXKFYMEM-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde is a chemical compound with the molecular formula C6H2BrF3O2 It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a furan ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde typically involves the bromination of 5-(trifluoromethyl)furan-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the furan ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

    Substitution: 3-substituted-5-(trifluoromethyl)furan-2-carbaldehyde derivatives.

    Oxidation: 3-Bromo-5-(trifluoromethyl)furan-2-carboxylic acid.

    Reduction: 3-Bromo-5-(trifluoromethyl)furan-2-methanol.

Scientific Research Applications

3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde depends on its specific application. In chemical reactions, the bromine atom and the aldehyde group are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation or reduction. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)benzaldehyde
  • 3-Chloro-5-(trifluoromethyl)furan-2-carbaldehyde
  • 3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde

Comparison:

    3-Bromo-5-(trifluoromethyl)benzaldehyde: Similar structure but with a benzene ring instead of a furan ring. It may exhibit different reactivity and properties due to the aromatic nature of the benzene ring.

    3-Chloro-5-(trifluoromethyl)furan-2-carbaldehyde: Similar structure with a chlorine atom instead of a bromine atom. Chlorine is less reactive than bromine, which may affect the compound’s reactivity in substitution reactions.

    3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde: Similar structure with a thiophene ring instead of a furan ring. Thiophene is more electron-rich than furan, which may influence the compound’s reactivity and interactions.

3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde stands out due to its unique combination of a bromine atom, a trifluoromethyl group, and a furan ring, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)furan-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3O2/c7-3-1-5(6(8,9)10)12-4(3)2-11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMNYMHXKFYMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1Br)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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